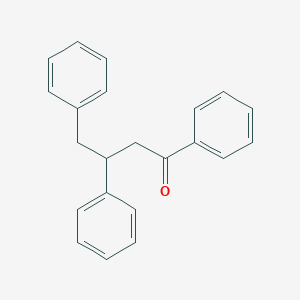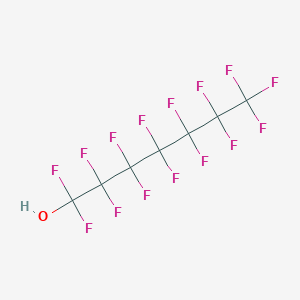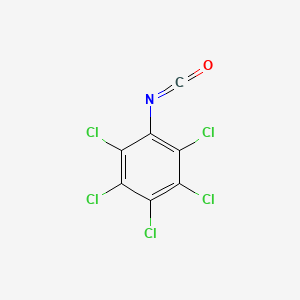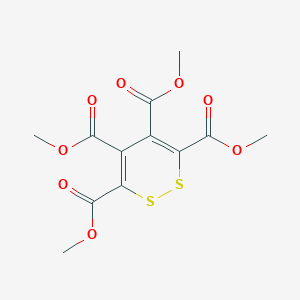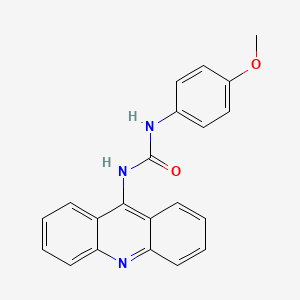
1-Acridin-9-yl-3-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acridin-9-yl-3-(4-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea typically involves the reaction of acridine derivatives with appropriate isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
1-Acridin-9-yl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an intercalating agent, interacting with DNA and affecting biological processes. This property makes it a candidate for further research in genetic studies and molecular biology.
Medicine: Acridine derivatives, including this compound, have been investigated for their anticancer properties. .
作用机制
The mechanism of action of 1-Acridin-9-yl-3-(4-methoxyphenyl)urea involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent .
相似化合物的比较
1-Acridin-9-yl-3-(4-methoxyphenyl)urea can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
Tacrine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase
属性
CAS 编号 |
26687-11-6 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-acridin-9-yl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)22-21(25)24-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H2,22,23,24,25) |
InChI 键 |
UQAVJXFBFYYDFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
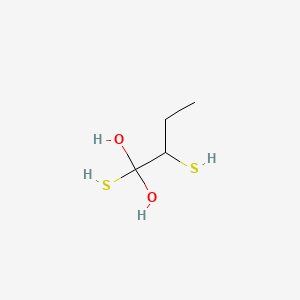
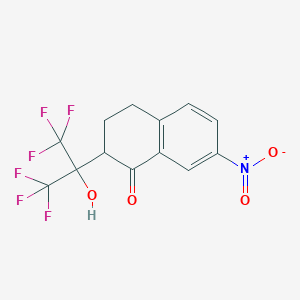
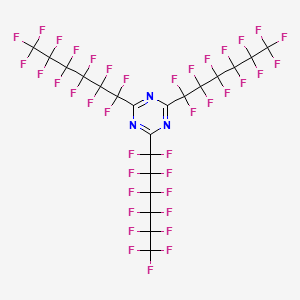
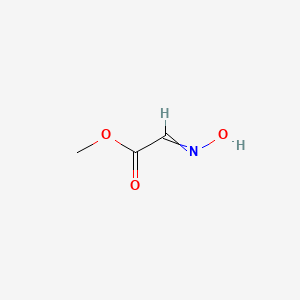
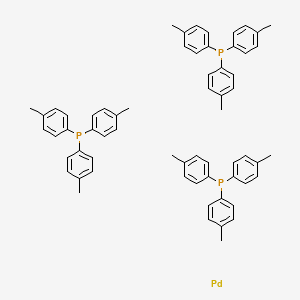
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
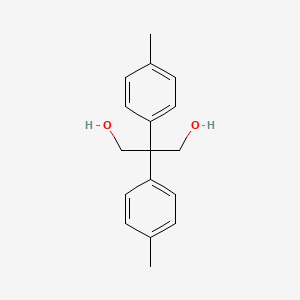

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
